6'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone
Description
6'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with a trifluoromethyl (-CF₃) group at the 2' position, bromine at 6', and chlorine at 3'. This compound belongs to a class of aromatic ketones widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance reactivity in nucleophilic substitutions and cross-coupling reactions .
Properties
IUPAC Name |
1-[6-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)7-5(10)2-3-6(11)8(7)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCCRSQCNSSBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method is the α-bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .
Industrial Production Methods: Industrial production of this compound may involve similar bromination and chlorination processes, optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products with nucleophiles replacing bromine or chlorine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: As a probe to study enzyme activities and protein interactions.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Bromo-3’-chloro-2’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine, chlorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 6'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone with key analogs, emphasizing substituent positions, molecular weights, and functional characteristics:
Key Observations
Substituent Effects on Reactivity: Halogens (Br, Cl): Bromine and chlorine at 6' and 3' positions enhance electrophilicity and steric bulk, favoring Suzuki-Miyaura couplings or Ullmann reactions . Trifluoromethyl (-CF₃): The 2'-CF₃ group strongly withdraws electrons, increasing the acetophenone's electrophilicity and stability against nucleophilic attack . This contrasts with methoxy (-OCH₃) or hydroxyl (-OH) groups, which are electron-donating and reduce reactivity .
Physical Properties: The trifluoromethyl group increases density (e.g., 2'-(Trifluoromethyl)acetophenone: d = 1.255 g/cm³) and boiling points compared to non-fluorinated analogs . Bromine and chlorine substituents elevate molecular weight and melting points, as seen in 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (MW 249.49 g/mol) .
Synthetic Utility: Halogenated acetophenones are pivotal in chalcone synthesis via Claisen-Schmidt condensation (e.g., 3'-bromo-5'-chloro-2'-hydroxychalcone from 3'-bromo-5'-chloro-2'-hydroxyacetophenone) . Fluorinated analogs like 6'-Bromo-3'-chloro-2'-fluoroacetophenone are intermediates in antiviral or anticancer agents .
Handling and Safety: Brominated and chlorinated derivatives often require strict control due to toxicity (e.g., 2-Bromo-4'-methoxyacetophenone is labeled for controlled laboratory use only) .
Biological Activity
6'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention for its diverse biological activities. The presence of bromine, chlorine, and trifluoromethyl groups significantly influences its chemical behavior and potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
This compound has a molecular formula of C9H6BrClF3O and a molecular weight of approximately 301.49 g/mol. It appears as a yellow crystalline powder and is primarily utilized in pharmaceuticals and agrochemicals due to its reactive functional groups.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the inhibition of specific proteins associated with cancer proliferation.
- Antimicrobial Activity : The compound demonstrates antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with biological targets. The electron-withdrawing nature of the halogen substituents enhances its binding affinity to proteins involved in cell signaling pathways related to cancer growth and pathogen resistance.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : In a study assessing the antiproliferative effects on human cervical cancer cells (HeLa), compounds similar to this compound exhibited IC50 values indicating significant inhibition of cell migration and growth, suggesting potential for therapeutic use against cervical cancer .
- Antimicrobial Effects : Research focusing on the antibacterial activity of halogenated acetophenones revealed that derivatives like this compound showed promising results against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
Synthesis and Applications
The synthesis of this compound typically involves bromination and chlorination reactions on an acetophenone precursor. This compound serves as a valuable intermediate in organic synthesis and has applications in:
- Pharmaceutical Development : Investigated for potential pharmacological properties including anti-inflammatory effects.
- Agrochemical Formulations : Utilized in developing pesticides and herbicides due to its biological activity.
Table 2: Synthesis Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| Bromination | Electrophilic Aromatic Substitution | Br2, catalyst (FeBr3) |
| Chlorination | Electrophilic Aromatic Substitution | Cl2, UV light or catalyst |
Q & A
Basic: How to optimize synthetic routes for 6'-Bromo-3'-chloro-2'-(trifluoromethyl)acetophenone, considering steric and electronic effects of substituents?
Methodological Answer:
The synthesis of polyhalogenated acetophenones requires balancing bromination/chlorination reactivity and steric hindrance from bulky groups like trifluoromethyl. Key strategies include:
- Bromination/Chlorination Sequence : Prioritize bromination (e.g., using Br₂ in acetic acid) before introducing chlorine to avoid overhalogenation at competing positions .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution by stabilizing transition states, while controlling reaction temperature (0–25°C) minimizes side reactions .
- Directing Group Utilization : The trifluoromethyl group at position 2' is electron-withdrawing, meta-directing. Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during chloro-substitution .
- Validation : Monitor reaction progress via TLC (Rf comparison with intermediates) and confirm purity (>95%) by HPLC with UV detection at 254 nm .
Basic: What analytical techniques are critical for characterizing structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect molecular ion [M+H]⁺; isotopic patterns (Br/Cl) validate halogen positions .
- X-ray Crystallography : Resolve ambiguity in substituent positions (e.g., bromo vs. chloro at adjacent sites) with single-crystal analysis .
Advanced: How do competing substituents (Br, Cl, CF₃) influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Electronic Effects : The trifluoromethyl group reduces electron density at the aromatic ring, slowing oxidative addition. Use Pd(PPh₃)₄ with high-donor ligands (e.g., SPhos) to enhance catalytic activity .
- Steric Hindrance : Bromo/chloro at positions 3' and 6' create steric bulk. Employ microwave-assisted heating (120°C, 30 min) to overcome kinetic barriers .
- Competitive Cleavage Risk : Bromine is more labile than chlorine under basic conditions. Optimize pH (pH 7–8) to retain both halogens during coupling .
Advanced: How to resolve contradictions in reported spectroscopic data (e.g., conflicting ¹H NMR shifts) for this compound?
Methodological Answer:
- Solvent/Concentration Effects : Reproduce spectra in deuterated DMSO vs. CDCl₃; trifluoromethyl groups exhibit solvent-dependent splitting .
- Dynamic Effects : Use VT-NMR (variable temperature) to identify rotational barriers (e.g., acetophenone carbonyl rotation) causing signal broadening .
- 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals (e.g., H-5' vs. H-6') through through-space correlations .
Basic: What safety protocols are essential for handling this compound, given its halogenated structure?
Methodological Answer:
- Storage : Store at 0–6°C in amber vials to prevent photodegradation. Use PTFE-lined caps to avoid halogen corrosion .
- Exposure Mitigation : Work under fume hoods with activated carbon filters; monitor airborne bromine/chlorine via real-time sensors (e.g., PID detectors) .
- Waste Disposal : Quench residual bromine with NaHSO₃ before aqueous neutralization .
Advanced: How to design computational models (e.g., DFT) to predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Parameters : Use B3LYP/6-311+G(d,p) to calculate Fukui indices, identifying nucleophilic/electrophilic sites. The trifluoromethyl group lowers electron density at position 4', favoring electrophilic attack .
- Transition State Analysis : Simulate bromination pathways using Gaussian09; compare activation energies for competing positions (3' vs. 6') .
- Solvent Modeling : Include PCM (Polarizable Continuum Model) to assess solvent effects on reaction barriers .
Basic: What purification strategies effectively separate byproducts (e.g., dihalogenated impurities) from the target compound?
Methodological Answer:
- Recrystallization : Use hexane/ethyl acetate (3:1) gradient to exploit solubility differences; dihalogenated byproducts often precipitate first .
- Flash Chromatography : Optimize silica gel columns with 5% EtOAc in hexane; monitor fractions via LC-MS to isolate the target (Rf ~0.4) .
- HPLC Prep-Scale : Employ C18 columns with isocratic elution (acetonitrile/water, 70:30) for high-purity (>99%) isolation .
Advanced: How to evaluate the compound’s potential in drug discovery, focusing on trifluoromethyl’s role in bioactivity?
Methodological Answer:
- SAR Studies : Compare IC₅₀ values against analogs lacking CF₃ (e.g., 3'-Cl-6'-Br-acetophenone) in enzyme assays (e.g., kinase inhibition) .
- Lipophilicity (LogP) : Measure via shake-flask method; CF₃ increases logP by ~1.2 units, enhancing membrane permeability .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess oxidative defluorination; incorporate deuterium at CF₃ to prolong half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
